molecular formula C6H8N2O B144899 3-Acetyl-1-methyl-1H-pyrazole CAS No. 137890-04-1

3-Acetyl-1-methyl-1H-pyrazole

Cat. No. B144899
CAS RN: 137890-04-1
M. Wt: 124.14 g/mol
InChI Key: FSDAUKGXAFKQQP-UHFFFAOYSA-N
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Description

3-Acetyl-1-methyl-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at non-adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of chalcones with hydrazine hydrate, followed by acetylation. For instance, a solvent-free one-pot synthesis method using microwave irradiation has been reported for the synthesis of 1-acetyl pyrazoles, which yields the products in more than 75% efficiency . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using X-ray single crystal diffraction and density functional theory (DFT) calculations. For example, the crystal structure of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole has been determined, and its molecular geometry has been optimized using DFT methods, showing good agreement with experimental data . These studies provide valuable insights into the molecular conformation and electronic structure of pyrazole compounds.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The acetyl group, in particular, can be involved in nucleophilic acyl substitution reactions. The reactivity of the pyrazole ring also allows for the formation of metal complexes, as demonstrated by the synthesis of metal complexes with pyrazole-derived ligands, where the ligand acts as a monodentate ligand through the nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized by spectroscopic methods such as IR, NMR, and UV-vis spectroscopy. For instance, the IR spectra of 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline have been assigned and compared with DFT-calculated vibrational frequencies, revealing the correlations between thermodynamic properties and temperature . Additionally, the NMR chemical shifts and IR frequencies of acetylated pyrazoles have been correlated with substituent effects, providing insights into the influence of different substituents on the properties of the compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 3-Acetyl-1-methyl-1H-pyrazole is used as a starting material for synthesizing various derivatives with potential biological activities. For instance, Bruno et al. (1990) synthesized 1-acetyl-4-hydroxy-3,5-diphenyl-2-pyrazoline esters and N-substituted 4-(3-amino-2-hydroxy-1-propoxy)-1-methyl-3,5-diphenyl-1H-pyrazoles, which exhibited antiarrhythmic, sedative, and platelet antiaggregating activities (Bruno et al., 1990).
  • Acetylation Reactions : It is involved in acetylation reactions to produce important intermediates. Aranzazu et al. (2022) reported on the BF3-mediated acetylation of pyrazolo[1,5-a]pyrimidines, demonstrating its utility in producing novel compounds (Aranzazu et al., 2022).

Applications in Material Science

  • Molecular Characterization and Computational Studies : Inkaya et al. (2012) focused on the spectroscopic characterization and quantum chemical computational studies of a pyrazole compound closely related to this compound, providing insights into its molecular properties and potential applications in material science (Inkaya et al., 2012).

Biological Applications

  • Inhibition of Amine Oxidases : A study by Manna et al. (2002) found that derivatives of this compound could inhibit monoamine oxidases, highlighting its potential in therapeutic applications (Manna et al., 2002).
  • Antibacterial and Antitumor Properties : Hamama et al. (2012) synthesized new heterocyclic ring systems with a pyrazole structure, demonstrating antibacterial and antitumor properties. This underscores the potential of this compound derivatives in medicinal chemistry (Hamama et al., 2012).

Safety and Hazards

3-Acetyl-1-methyl-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H320-H335 and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The future directions of pyrazole research involve the development of new synthetic techniques and biological activity related to pyrazole derivatives . The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

Biochemical Analysis

Biochemical Properties

3-Acetyl-1-methyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and affecting neurotransmission. Additionally, 3-acetyl-1-methylpyrazole can bind to other proteins and enzymes, influencing their activity and stability.

Cellular Effects

The effects of 3-acetyl-1-methylpyrazole on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-acetyl-1-methylpyrazole can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . It can also affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 3-acetyl-1-methylpyrazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its function . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, 3-acetyl-1-methylpyrazole can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 3-acetyl-1-methylpyrazole can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that 3-acetyl-1-methylpyrazole is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary. Prolonged exposure to 3-acetyl-1-methylpyrazole may lead to changes in cell viability, proliferation, and differentiation. In vivo studies have also indicated that the compound can accumulate in tissues over time, potentially leading to toxic effects.

Dosage Effects in Animal Models

The effects of 3-acetyl-1-methylpyrazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level triggers adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound can also interact with cofactors and other metabolic enzymes, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3-acetyl-1-methylpyrazole within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, such as the cytoplasm, nucleus, and mitochondria. The distribution of 3-acetyl-1-methylpyrazole within tissues can also vary, with higher concentrations observed in organs such as the liver and brain.

Subcellular Localization

The subcellular localization of 3-acetyl-1-methylpyrazole can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-acetyl-1-methylpyrazole is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-(1-methylpyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-3-4-8(2)7-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDAUKGXAFKQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577194
Record name 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137890-04-1
Record name 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one
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